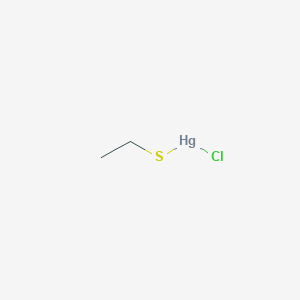

Mercury, chloro(ethanethiolato)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mercury, chloro(ethanethiolato)-, commonly known as Thimerosal, is an organomercury compound that has been widely used as a preservative in vaccines, cosmetics, and other medical products. Despite its extensive use, Thimerosal has been a subject of controversy due to its potential toxicity and adverse effects on human health.

Mecanismo De Acción

Thimerosal exerts its preservative effect by releasing ethylmercury ions, which are highly toxic to microorganisms. The ethylmercury ions bind to sulfhydryl groups on bacterial proteins, disrupting their function and ultimately leading to cell death. However, Thimerosal's mechanism of action in human cells is not fully understood, and research is ongoing.

Efectos Bioquímicos Y Fisiológicos

Thimerosal has been shown to have toxic effects on human cells, particularly on the nervous system. Ethylmercury ions can cross the blood-brain barrier and accumulate in the brain, leading to neuronal damage and dysfunction. Thimerosal has also been linked to immune system dysfunction, as it can affect the function of immune cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Thimerosal has been widely used in lab experiments to study the effects of mercury toxicity on various systems. Its use as a preservative in vaccines and other medical products has allowed for the safe storage and transport of these products, reducing the risk of contamination. However, Thimerosal's potential toxicity and adverse effects on human health must be taken into account when conducting lab experiments.

Direcciones Futuras

Further research is needed to fully understand Thimerosal's mechanism of action in human cells and its potential toxicity. Future studies should investigate the effects of Thimerosal on various systems, including the nervous and immune systems, and explore potential alternatives to Thimerosal as a preservative in vaccines and other medical products. Additionally, research should be conducted to identify safe and effective ways to remove Thimerosal from the body in case of exposure.

Métodos De Síntesis

Thimerosal is synthesized by reacting ethylmercury chloride with sodium ethanethiolate, resulting in the formation of a yellow crystalline powder. The reaction is typically carried out in anhydrous conditions, and the final product is purified through recrystallization.

Aplicaciones Científicas De Investigación

Thimerosal has been extensively used as a preservative in vaccines, particularly in multi-dose vials, to prevent bacterial contamination. It has also been used in other medical products, such as contact lens solutions, nasal sprays, and topical antiseptics. Thimerosal has been the subject of numerous scientific studies, investigating its potential toxicity and adverse effects on human health.

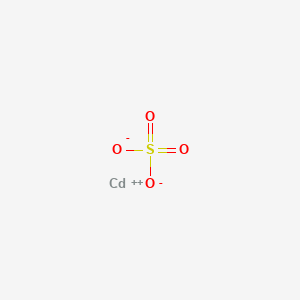

Propiedades

Número CAS |

1785-43-9 |

|---|---|

Nombre del producto |

Mercury, chloro(ethanethiolato)- |

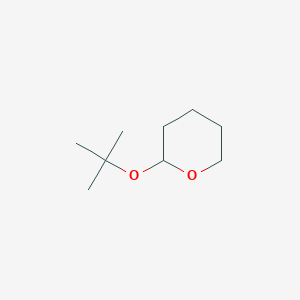

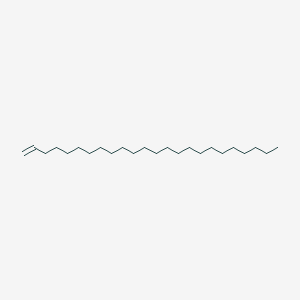

Fórmula molecular |

C2H5ClHgS |

Peso molecular |

297.17 g/mol |

Nombre IUPAC |

chloro(ethylsulfanyl)mercury |

InChI |

InChI=1S/C2H6S.ClH.Hg/c1-2-3;;/h3H,2H2,1H3;1H;/q;;+2/p-2 |

Clave InChI |

HTXBTSLONDERBI-UHFFFAOYSA-L |

SMILES |

CCS[Hg]Cl |

SMILES canónico |

CC[S-].Cl[Hg+] |

Otros números CAS |

1785-43-9 |

Sinónimos |

Chloro(ethylthio)mercury(II) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Bromo-4-[4-(4-bromophenyl)sulfonyloxybut-2-ynoxysulfonyl]benzene](/img/structure/B167347.png)